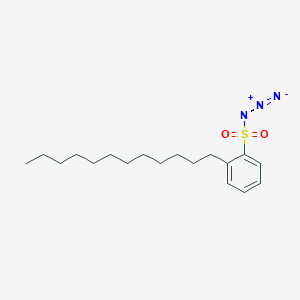

Dodecylbenzenesulfonyl Azide

Description

BenchChem offers high-quality Dodecylbenzenesulfonyl Azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecylbenzenesulfonyl Azide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-diazo-2-dodecylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)24(22,23)21-20-19/h12-13,15-16H,2-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRVPHKAQIHANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616383 | |

| Record name | 2-Dodecylbenzene-1-sulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79791-38-1 | |

| Record name | 2-Dodecylbenzene-1-sulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dodecylbenzenesulfonyl azide chemical properties and structure

An In-Depth Technical Guide to Dodecylbenzenesulfonyl Azide: Synthesis, Properties, and Applications

Abstract

Dodecylbenzenesulfonyl azide (DBSA) has emerged as a pivotal reagent in modern organic synthesis, primarily valued for its role as an efficient and significantly safer alternative to traditional diazo-transfer agents like tosyl azide. This technical guide provides a comprehensive overview of DBSA, tailored for researchers, chemists, and professionals in drug development. We will delve into its chemical structure, physical properties, detailed synthesis protocols, mechanistic insights into its reactivity, and its broad applications. A critical focus is placed on the comparative safety profile and handling procedures that underscore its utility in both laboratory and scale-up operations.

Introduction: The Need for a Safer Diazo-Transfer Reagent

The diazo group is a cornerstone functional group in synthetic chemistry, serving as a versatile precursor for carbenes, carbenoids, and ylides, and as a key component in 1,3-dipolar cycloadditions. The most common method for its installation is the Regitz diazo transfer, which traditionally employs sulfonyl azides.[1] For decades, p-toluenesulfonyl azide (tosyl azide, TsN₃) was the reagent of choice. However, its high shock sensitivity and explosive potential present significant safety hazards, limiting its use in large-scale synthesis.[2]

This has driven the development of safer alternatives. Dodecylbenzenesulfonyl azide (DBSA), often supplied as a mixture of isomers, has proven to be a superior choice. It exhibits markedly lower shock sensitivity and a reduced heat of decomposition while maintaining high efficiency in diazo-transfer reactions.[3] This guide synthesizes the available technical data to provide a holistic understanding of DBSA's properties and its practical application.

Molecular Structure and Physicochemical Properties

Dodecylbenzenesulfonyl azide (CAS No: 79791-38-1) possesses a molecular formula of C₁₈H₂₉N₃O₂S and a molecular weight of 351.51 g/mol .[4][5] Its structure features a long C₁₂ alkyl chain, a central phenyl ring, and the reactive sulfonyl azide moiety.

Commercially, DBSA is often sold as "soft type" or as a mixture of isomers. This is because its precursor, dodecylbenzenesulfonic acid, is typically produced from linear alkylbenzene, resulting in various attachment points of the dodecyl chain to the phenyl ring.[6] The para-substituted isomer (4-dodecylbenzenesulfonyl azide) is the most commonly depicted structure.

Data Presentation: Physicochemical and Spectroscopic Properties

The key properties of Dodecylbenzenesulfonyl Azide are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 79791-38-1 | [7] |

| Molecular Formula | C₁₈H₂₉N₃O₂S | [4] |

| Molecular Weight | 351.51 g/mol | [4] |

| Appearance | Light yellow to brown viscous liquid | [2] |

| Density | ~1.051 g/mL at 25 °C | |

| Refractive Index | n20/D ~1.510 | |

| Solubility | Insoluble in water; soluble in pentane, acetone, and most organic solvents. | [2][6] |

| Storage | Sealed in a dry environment at 2-8 °C is recommended. | [7] |

| UV-Vis λmax | 234.0 to 237.0 nm (in CH₃CN) | [8] |

Spectroscopic Characterization (Predicted)

While detailed, experimentally verified spectra for purified DBSA are not widely published, likely due to its common use as an isomeric mixture, its characteristic spectral features can be reliably predicted based on its functional groups.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by the characteristic stretches of the azide and sulfonyl groups.

-

~2130 cm⁻¹ (strong, sharp) : Asymmetric stretch (νₐₛ) of the azide (N₃) group. This is a highly characteristic and easily identifiable peak.

-

~1370 cm⁻¹ (strong) : Asymmetric stretch (νₐₛ) of the sulfonyl (S=O) group.

-

~1170 cm⁻¹ (strong) : Symmetric stretch (νₛ) of the sulfonyl (S=O) group.

-

~3100-3000 cm⁻¹ (weak) : Aromatic C-H stretching.

-

~2950-2850 cm⁻¹ (strong) : Aliphatic C-H stretching from the dodecyl chain.

-

-

¹H NMR Spectroscopy : The proton NMR spectrum can be predicted as follows for the para-isomer:

-

~7.8-7.9 ppm (d, 2H) : Aromatic protons ortho to the SO₂N₃ group.

-

~7.3-7.4 ppm (d, 2H) : Aromatic protons ortho to the dodecyl group.

-

~2.6-2.7 ppm (t, 2H) : Methylene (-CH₂-) protons of the dodecyl chain directly attached to the benzene ring.

-

~1.2-1.6 ppm (m, 20H) : Methylene (-CH₂-) protons of the bulk dodecyl chain.

-

~0.8-0.9 ppm (t, 3H) : Terminal methyl (-CH₃) protons of the dodecyl chain.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum for the para-isomer would show:

-

~140-150 ppm : Aromatic quaternary carbons.

-

~125-130 ppm : Aromatic C-H carbons.

-

~35-40 ppm : Aliphatic carbon attached to the ring.

-

~22-32 ppm : Bulk aliphatic carbons of the dodecyl chain.

-

~14 ppm : Terminal methyl carbon.

-

Synthesis of Dodecylbenzenesulfonyl Azide

The synthesis of DBSA is a well-established, two-step process starting from the commercially available dodecylbenzenesulfonic acid. The procedure detailed in Organic Syntheses provides a robust and reliable method that utilizes phase-transfer catalysis for the final azidation step, which is simple and effective.[3]

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol is adapted from the procedure published in Organic Syntheses.[3]

Step A: Preparation of 4-Dodecylbenzenesulfonyl Chloride

-

To a 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a mixture of dodecylbenzenesulfonic acids (e.g., 65.3 g, ~0.2 mol).

-

Add thionyl chloride (SOCl₂, 43.0 mL, 0.59 mol) to the flask, followed by N,N-dimethylformamide (DMF, 1.0 mL) as a catalyst.

-

Heat the reaction mixture to 70-75 °C with stirring. The reaction progress can be monitored by the evolution of HCl and SO₂ gas (ensure proper ventilation in a fume hood). The reaction is typically complete within 2-3 hours.

-

After cooling, carefully add hexane (~180 mL) to the mixture.

-

Transfer the mixture to a separatory funnel while warm (~40 °C). The dark, insoluble lower layer containing the DMF/thionyl chloride complex is separated and discarded.

-

Wash the upper hexane layer with 5% aqueous sodium bicarbonate solution, then dry over anhydrous sodium sulfate. The resulting hexane solution of the sulfonyl chloride is used directly in the next step.

Step B: Preparation of 4-Dodecylbenzenesulfonyl Azide

-

Transfer the hexane solution of 4-dodecylbenzenesulfonyl chloride from Step A to a 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer.

-

Prepare a solution of sodium azide (NaN₃, 11.6 g, 0.178 mol) in 100 mL of water and add it to the flask.

-

Add a phase-transfer catalyst, such as Aliquat 336 (tricaprylylmethylammonium chloride, ~2.0 g).

-

Stir the biphasic mixture vigorously at room temperature (~25 °C) for approximately 4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and remove the aqueous layer.

-

Wash the organic (hexane) layer with 5% aqueous sodium bicarbonate solution and then dry over anhydrous sodium sulfate.

-

The resulting hexane solution contains the product, dodecylbenzenesulfonyl azide. The solvent can be carefully removed under reduced pressure at room temperature to yield the oily product.

Visualization: Synthesis Workflow

Caption: Workflow for the two-step synthesis of DBSA.

Chemical Reactivity and Mechanistic Insights

The primary utility of DBSA is as a diazo-transfer agent . This reaction involves the transfer of a diazo group (=N₂) from the sulfonyl azide to a substrate, typically an active methylene compound (a CH₂ group flanked by two electron-withdrawing groups).

Mechanism of Diazo Transfer

The reaction is base-mediated. The base deprotonates the active methylene compound to form a stabilized carbanion (enolate). This nucleophilic carbanion then attacks the terminal nitrogen atom of the sulfonyl azide. The resulting intermediate collapses, eliminating the sulfonamide anion and forming the desired diazo compound.

Visualization: Diazo-Transfer Mechanism

Caption: Generalized mechanism of diazo transfer to an active methylene compound.

Applications in Research and Drug Development

DBSA's versatility makes it a valuable tool across various fields of chemical synthesis.

-

Pharmaceutical Development : The α-diazo carbonyl compounds synthesized using DBSA are crucial intermediates. They are precursors for rhodium- and copper-catalyzed X-H insertion and cyclopropanation reactions, which are powerful methods for constructing complex molecular scaffolds found in many drug candidates.

-

Polymer Chemistry : DBSA is used to create specialty polymers. For example, it can be copolymerized with monomers like ethylene to produce high-performance polymers with enhanced thermal stability and chemical resistance.[9] It also finds use in creating coatings and adhesives.[3]

-

Organic Synthesis : Beyond diazo transfer, DBSA can be used to introduce azide groups into electron-rich aromatic compounds via nucleophilic substitution.[2] It is also employed in click chemistry, where the azide functional group reacts with alkynes to form triazoles, a common linkage in medicinal chemistry and materials science.

Safety, Handling, and Stability

The most significant advantage of DBSA over reagents like tosyl azide is its improved safety profile.

Comparative Safety Data

| Reagent | Shock Sensitivity | Thermal Stability / Hazard | Reference(s) |

| Tosyl Azide (TsN₃) | High (sensitive) | Explosive decomposition can initiate at 120 °C. | [2] |

| Dodecylbenzenesulfonyl Azide (DBSA) | No shock sensitivity at the highest test level (150 kg·cm). | Significantly lower heat of decomposition (~24% of TsN₃). Still heat-sensitive but considered a much safer alternative. | [3] |

| p-Acetamidobenzenesulfonyl Azide (p-ABSA) | Low (less sensitive than TsN₃) | Considered a "safer" alternative, similar profile to DBSA. |

Causality: The long dodecyl chain in DBSA acts as a "diluent" at the molecular level. It increases the molecular weight relative to the energetic azide group, thereby lowering the overall energy density and reducing its sensitivity to shock and thermal decomposition.

Handling and Storage

Despite its enhanced safety, DBSA is still an azide and a hazardous chemical that must be handled with appropriate care.

-

Personal Protective Equipment (PPE) : Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation : Handle exclusively in a well-ventilated fume hood.

-

Storage : Store in a cool (2-8 °C), dry, and well-ventilated place away from heat and incompatible materials like strong oxidizing agents.[7]

-

GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]

Conclusion

Dodecylbenzenesulfonyl azide stands out as a highly effective and safer diazo-transfer reagent, addressing the significant safety concerns associated with its traditional counterparts. Its favorable physical properties, straightforward synthesis, and robust reactivity make it an indispensable tool for chemists in academia and industry. By understanding its chemical properties, handling it with the appropriate safety protocols, and leveraging its synthetic potential, researchers can safely access the rich chemistry of diazo compounds for applications ranging from complex molecule synthesis to advanced materials science.

References

-

Jinan Tantu Chemicals Co., Ltd. Dodecylbenzenesulfonyl Azide CAS: 79791-38-1. [Link]

-

Organic Syntheses. 4-dodecylbenzenesulfonyl azides. [Link]

-

National Center for Biotechnology Information. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PubChem. [Link]

-

National Center for Biotechnology Information. 4-Dodecylbenzenesulfonyl azide. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. 2-Dodecylbenzene-1-sulfonyl azide. PubChem Compound Database. [Link]

-

ACS Publications. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]

-

SciSpace. Diazo-Transfer Reagent 2-Azido-4,6-dimethoxy-1,3,5-triazine Displays Highly Exothermic Decomposition Comparable to Tosyl Azide. [Link]

-

CORA. Taming tosyl azide: the development of a scalable continuous diazo transfer process. [Link]

-

ResearchGate. UV-vis absorption spectra of 4-dodecylbenzenesulfonyl azide monomers... [Link]

-

Chem-Station International Edition. Regitz Diazo Transfer. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Dodecylbenzenesulfonyl azide | C18H29N3O2S | CID 10915143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Dodecylbenzene-1-sulfonyl azide | C18H29N3O2S | CID 21618555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dodecylbenzenesulfonyl azide | 79791-38-1 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

Dodecylbenzenesulfonyl azide synthesis and preparation methods

An In-depth Technical Guide to the Synthesis and Preparation of Dodecylbenzenesulfonyl Azide

This guide offers a comprehensive technical overview of the synthesis and preparation of dodecylbenzenesulfonyl azide, a pivotal reagent in modern organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, provides a field-proven experimental protocol, and emphasizes the critical safety measures necessary for handling the associated materials.

Introduction: A Safer Reagent for Diazo-Transfer Reactions

Dodecylbenzenesulfonyl azide (DBSA), often appearing as a light yellow to brown liquid, is a versatile organic reagent primarily utilized for diazo-transfer reactions.[1] In these reactions, it serves as a source for the diazo group (N₂), which can be transferred to activated methylene compounds, forming valuable diazocarbonyl intermediates.[2] These intermediates are precursors for a wide array of significant chemical transformations, including cyclopropanations and C-H insertion reactions.[3]

The primary advantage and driving force behind the adoption of dodecylbenzenesulfonyl azide lie in its enhanced safety profile compared to traditional diazo-transfer reagents like p-toluenesulfonyl azide (tosyl azide) and methanesulfonyl azide (mesyl azide).[3] While all organic azides are energetically rich and must be handled with care, DBSA exhibits significantly lower shock sensitivity and a lower heat of decomposition, making it a much safer alternative for both laboratory-scale and potential large-scale applications.[2][4] This guide details a robust and reliable two-step synthesis from commercially available dodecylbenzenesulfonic acid.

Core Synthesis Strategy and Mechanism

The preparation of dodecylbenzenesulfonyl azide is efficiently achieved through a two-step synthetic sequence starting from dodecylbenzenesulfonic acid.

Step 1: Synthesis of Dodecylbenzenesulfonyl Chloride The initial step involves the conversion of the sulfonic acid into the more reactive sulfonyl chloride. This is typically accomplished by treating dodecylbenzenesulfonic acid with a chlorinating agent. A highly effective method utilizes thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[4] The DMF and thionyl chloride form a Vilsmeier-Haack type reagent, which is the active species that facilitates the conversion. This method is advantageous because the resulting catalyst complex is insoluble in the hexane solvent used, allowing for its easy removal by simple phase separation.[4]

Step 2: Azide Formation via Nucleophilic Substitution The second step is a classic nucleophilic substitution reaction. The intermediate dodecylbenzenesulfonyl chloride is reacted with sodium azide (NaN₃). The azide anion (N₃⁻) acts as a potent nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the final product, dodecylbenzenesulfonyl azide.[5] To overcome the challenge of reacting a water-soluble salt (sodium azide) with an organic-soluble sulfonyl chloride, this reaction is effectively carried out using phase-transfer catalysis. A catalyst like Aliquat 336 shuttles the azide anion from the aqueous phase to the organic phase, enabling a smooth and efficient reaction at room temperature.[4]

Experimental Workflow Diagram

The following diagram illustrates the two-step synthesis pathway from the starting material to the final product.

Caption: Two-step synthesis of Dodecylbenzenesulfonyl Azide.

Detailed Experimental Protocol

This protocol is adapted from a verified procedure published in Organic Syntheses.[4]

Part A: Preparation of 4-Dodecylbenzenesulfonyl Chloride

-

Setup: In a 250-mL three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser, charge a solution of 60.0 g (0.184 mol) of dodecylbenzenesulfonic acids and 8.64 mL of dimethylformamide (DMF) in 60 mL of hexane.

-

Reaction: Begin stirring and heat the mixture to 70°C. Add 22.1 mL (0.304 mol) of thionyl chloride via the addition funnel at a rate that maintains a controlled reflux. The addition will take approximately one hour.

-

Digestion & Work-up: After the addition is complete, continue heating the dark solution at 70°C for an additional 2 hours. Cool the mixture to approximately 40°C.

-

Separation: Transfer the warm mixture to a separatory funnel and remove the dark, lower layer containing the DMF/thionyl chloride complex.

-

Washing: Cool the remaining hexane layer to 25°C and wash it with 60 mL of 5% aqueous sodium bicarbonate solution. Back-extract the bicarbonate wash with 36 mL of hexane.

-

Decolorization: Combine the hexane layers, add 3 g of activated carbon, and stir for 2 hours at 25°C.

-

Filtration: Remove the carbon by filtration, washing the filter cake with three 12-mL portions of hexane. The combined, clarified hexane solution is used directly in the next step.

Part B: Preparation of 4-Dodecylbenzenesulfonyl Azide

-

Setup: In a 500-mL three-necked round-bottomed flask fitted with a mechanical stirrer, place the hexane solution of dodecylbenzenesulfonyl chloride from Part A.

-

Reagent Addition: Add a solution of 11.6 g (0.178 mol) of sodium azide (NaN₃) in 100 mL of water, followed by 2.0 g of the phase-transfer catalyst Aliquat 336.

-

Reaction: Begin vigorous stirring at 25°C. A slight exotherm may occur, which can be controlled with an intermittent cold water bath to keep the temperature below 35°C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete in approximately 4 hours.

-

Work-up: Transfer the biphasic mixture to a separatory funnel and remove the aqueous layer.

-

Washing & Drying: Wash the organic (hexane) layer with 100 mL of 5% aqueous sodium bicarbonate solution and then dry it over anhydrous sodium sulfate.

-

Isolation: Remove the drying agent by filtration. The resulting hexane solution contains the dodecylbenzenesulfonyl azide product and can be used directly for most applications after determining its concentration.[4] Careful removal of the solvent under reduced pressure at room temperature yields the product as an oil.

Quantitative Data Summary

| Parameter | Value | Reference |

| Step 1: Chlorination | ||

| Molar Ratio (Sulfonic Acid : Thionyl Chloride) | 1 : 1.65 | [4] |

| Reaction Temperature | 70°C | [4] |

| Reaction Time | 3 hours | [4] |

| Step 2: Azidation | ||

| Molar Ratio (Sulfonyl Chloride : Sodium Azide) | 1 : ~1 | [4] |

| Reaction Temperature | 25-35°C | [4] |

| Reaction Time | ~4 hours | [4] |

| Overall Yield | 90-95% | [4] |

Critical Safety Considerations

The synthesis and handling of dodecylbenzenesulfonyl azide require strict adherence to safety protocols due to the hazardous nature of the reagents and the product.

-

General Hazards of Azides: Organic azides are potentially explosive and can be sensitive to heat, shock, friction, and light.[6][7] While DBSA is safer than many alternatives, it must still be treated as a potentially explosive material.[4]

-

Sodium Azide Toxicity: Sodium azide is highly toxic and can be fatal if ingested or absorbed through the skin. It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7][8]

-

Incompatibilities:

-

Acids: Never mix azides with acids, as this can generate hydrazoic acid, which is highly toxic, volatile, and explosive.[6][8]

-

Metals: Avoid contact with metals, especially heavy metals, as this can form highly unstable and shock-sensitive metal azides. Use plastic or ceramic spatulas for handling solid sodium azide.[6][9]

-

Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform, as they can react to form extremely unstable di- and tri-azidomethane.[7][8]

-

-

Safe Laboratory Practices:

-

Always work in a properly functioning chemical fume hood.[10]

-

Use a blast shield or keep the fume hood sash as low as possible during the reaction.[8][10]

-

Avoid using ground glass joints, which can initiate decomposition through friction.[8][10]

-

Do not purify the final product by distillation or sublimation, which can lead to explosive decomposition.[7]

-

-

Storage and Waste Disposal:

Characterization

The progress of the azidation reaction can be conveniently monitored by thin-layer chromatography (TLC) on silica gel, visualizing the disappearance of the sulfonyl chloride starting material.[4] The concentration of the final product in the hexane solution can be determined using a spectrophotometric assay.[4] For structural confirmation of the purified oil, standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy would be employed to verify the presence of the dodecyl and benzenesulfonyl groups and the characteristic azide functionality.

References

-

Safe Handling of Azides. (2013, February 1). University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]

-

SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). School of Chemistry, University College Dublin. Retrieved from [Link]

-

Azides Safe Work Procedure. (2022, May 18). University of Victoria Occupational Health, Safety & Environment. Retrieved from [Link]

-

Azide Compounds. (n.d.). Columbia University Environmental Health & Safety. Retrieved from [Link]

-

Hazen, G. G., Bollinger, F. W., et al. (1988). 4-DODECYLBENZENESULFONYL AZIDES. Organic Syntheses, 66, 153. Retrieved from [Link]

-

Information on Azide Compounds. (n.d.). Stanford University Environmental Health & Safety. Retrieved from [Link]

-

Danheiser, R. L., et al. (2022). Detrifluoroacetylative Diazo Transfer: An Update. Organic Syntheses, 99, 234-250. Retrieved from [Link]

-

Dodecylbenzenesulfonyl Azide. (n.d.). SynZeal. Retrieved from [Link]

-

Foley, D. A., et al. (2020). Diazo-Transfer Reagent 2-Azido-4,6-dimethoxy-1,3,5-triazine Displays Highly Exothermic Decomposition Comparable to Tosyl Azide. SynOpen, 4(2), 93-96. Retrieved from [Link]

-

Padwa, A., et al. (1998). ETHYL 2-METHYL-5-PHENYL-3-FURANCARBOXYLATE. Organic Syntheses, 75, 114. Retrieved from [Link]

- Preparation method of sulfonyl azide compounds. (2015). Google Patents.

-

4-Dodecylbenzenesulfonyl azide. (n.d.). PubChem. Retrieved from [Link]

-

Azide synthesis by diazotransfer. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sulfonyl azide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Taming tosyl azide: the development of a scalable continuous diazo transfer process. (2016). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Dodecylbenzenesulfonyl azide | 79791-38-1 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. ucd.ie [ucd.ie]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. uvic.ca [uvic.ca]

The Core Mechanism of Dodecylbenzenesulfonyl Azide in Diazo Transfer: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diazo Transfer and the Rise of a Safer Reagent

Diazo compounds are invaluable synthetic intermediates in organic chemistry, serving as precursors for a multitude of transformations including cyclopropanations, C-H insertions, and Wolff rearrangements.[1] The introduction of a diazo group is most commonly achieved through a diazo transfer reaction, where an azide reagent transfers a dinitrogen unit to an active methylene compound. For decades, p-toluenesulfonyl azide (tosyl azide, TsN₃) was the reagent of choice for this transformation. However, its high shock sensitivity and explosive potential have raised significant safety concerns, prompting the search for safer alternatives.[2][3]

Enter dodecylbenzenesulfonyl azide (DBSA), a diazo transfer reagent that offers a significantly improved safety profile without compromising efficiency. DBSA exhibits no shock sensitivity at the highest test levels and possesses a lower heat of decomposition compared to tosyl azide.[2][3] This guide provides an in-depth exploration of the mechanism of action of dodecylbenzenesulfonyl azide in diazo transfer reactions, offering field-proven insights and practical guidance for its application in research and development.

The Heart of the Reaction: Unraveling the Diazo Transfer Mechanism

The efficacy of dodecylbenzenesulfonyl azide as a diazo transfer reagent is rooted in a well-defined, base-mediated reaction pathway. The overall transformation involves the transfer of the -N₂ group from DBSA to a pronucleophile, typically a compound with an acidic C-H bond flanked by electron-withdrawing groups (an active methylene compound).

The generally accepted mechanism for diazo transfer with sulfonyl azides proceeds through the following key steps:

-

Deprotonation of the Active Methylene Compound: The reaction is initiated by a base, which deprotonates the active methylene compound (the diazo acceptor) to form a resonance-stabilized carbanion or enolate. The choice of base is crucial and depends on the pKa of the substrate. Common bases include triethylamine, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and potassium carbonate.[4]

-

Nucleophilic Attack on the Terminal Nitrogen: The resulting carbanion acts as a nucleophile and attacks the terminal, electrophilic nitrogen atom of the dodecylbenzenesulfonyl azide. This is the key diazo transfer step. Mechanistic studies using ¹⁵N NMR labeling have confirmed that the two terminal nitrogen atoms of the sulfonyl azide are transferred to the substrate.[5][6]

-

Formation of a Triazene Intermediate: The nucleophilic attack leads to the formation of a transient triazene intermediate. This intermediate is generally unstable and rapidly undergoes further transformation.

-

Intramolecular Cyclization and Elimination: The triazene intermediate is thought to cyclize to a five-membered ring intermediate. This is followed by fragmentation, leading to the formation of the desired diazo compound and the dodecylbenzenesulfonamide byproduct. The driving force for this step is the formation of the stable dinitrogen moiety in the diazo product and the thermodynamically stable sulfonamide.

The long dodecyl chain of DBSA does not directly participate in the electronic mechanism of the diazo transfer. However, its presence is key to the reagent's favorable physical properties. The long alkyl chain imparts a lower melting point and a higher solubility in organic solvents, which can be advantageous in certain applications. More importantly, it disrupts the crystal packing that is thought to contribute to the shock sensitivity of crystalline azides like tosyl azide.[2]

Caption: Figure 1: Generalized Mechanism of Diazo Transfer with DBSA.

Experimental Protocol: A Self-Validating System

The following protocol for a typical diazo transfer reaction using dodecylbenzenesulfonyl azide is designed to be a self-validating system, with clear checkpoints and expected observations.

Synthesis of Dodecylbenzenesulfonyl Azide (DBSA)

This procedure is adapted from Organic Syntheses.[2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Dodecylbenzenesulfonic acid | 326.49 | 60.00 g | 0.184 |

| Thionyl chloride | 118.97 | 22.1 mL (36.24 g) | 0.304 |

| Dimethylformamide (DMF) | 73.09 | 8.64 mL | - |

| Hexane | - | 132 mL | - |

| Sodium azide | 65.01 | 11.6 g | 0.178 |

| Aliquat 336 | ~404 | 2.0 g | - |

| 5% Sodium bicarbonate solution | - | As needed | - |

| Anhydrous sodium sulfate | - | As needed | - |

| Activated carbon | - | 3 g | - |

Procedure:

-

Formation of Dodecylbenzenesulfonyl Chloride:

-

In a 250-mL three-necked flask equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser, dissolve 60.00 g (0.184 mol) of dodecylbenzenesulfonic acid and 8.64 mL of DMF in 60 mL of hexane.

-

Heat the mixture to 70°C.

-

Slowly add 22.1 mL (0.304 mol) of thionyl chloride over 1 hour to maintain a controlled reflux.

-

Heat the dark solution for an additional 2 hours at 70°C.

-

Cool to 40°C and transfer to a separatory funnel. Remove the lower dark layer.

-

Wash the hexane layer with 60 mL of 5% aqueous sodium bicarbonate solution.

-

Treat the hexane solution with 3 g of activated carbon for 2 hours at 25°C.

-

Filter off the carbon and wash the filter cake with hexane. The combined hexane solution contains the dodecylbenzenesulfonyl chloride.

-

-

Formation of Dodecylbenzenesulfonyl Azide:

-

In a 500-mL three-necked flask with a mechanical stirrer, combine the hexane solution of the sulfonyl chloride with a solution of 11.6 g (0.178 mol) of sodium azide in 100 mL of water.

-

Add 2.0 g of Aliquat 336 (phase transfer catalyst).

-

Stir vigorously at 25°C for approximately 4 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

-

Separate the layers and wash the hexane layer with 100 mL of 5% sodium bicarbonate solution and then with water.

-

Dry the hexane solution over anhydrous sodium sulfate, filter, and the resulting solution of dodecylbenzenesulfonyl azide can be used directly.[2]

-

General Procedure for Diazo Transfer to an Active Methylene Compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Active Methylene Compound | - | 1.0 equiv | - |

| Dodecylbenzenesulfonyl Azide | 351.51 | 1.05 equiv | - |

| Base (e.g., Triethylamine) | 101.19 | 1.1 equiv | - |

| Solvent (e.g., Acetonitrile) | - | - | - |

Procedure:

-

Dissolve the active methylene compound (1.0 equiv) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (1.1 equiv) to the solution and stir for 10-15 minutes at room temperature.

-

Add a solution of dodecylbenzenesulfonyl azide (1.05 equiv) in the same solvent dropwise over 10-20 minutes.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure diazo compound. The dodecylbenzenesulfonamide byproduct is typically less polar and can be separated during chromatography.

Caption: Figure 2: Experimental Workflow for Diazo Transfer.

Substrate Scope and Limitations

Dodecylbenzenesulfonyl azide is effective for the diazo transfer to a wide range of active methylene compounds. This includes:

-

β-Ketoesters: Compounds with a ketone and an ester group attached to the same methylene carbon.

-

β-Diketones: Compounds with two ketone groups attached to the same methylene carbon.

-

Malonic esters: Diesters of malonic acid.

-

Other activated C-H bonds: Compounds where the C-H bond is activated by other electron-withdrawing groups such as nitro, cyano, or sulfonyl groups.

While DBSA is a versatile reagent, it is generally not effective for the diazo transfer to simple ketones or esters that are not sufficiently activated.[1] In such cases, a two-step "deformylative diazo transfer" can be employed, where the ketone is first formylated to create a more acidic α-proton before the diazo transfer step.[7]

Safety and Handling: A Trustworthy Reagent

While DBSA is significantly safer than many other sulfonyl azides, it is still an energetic compound and should be handled with appropriate care.[2][3]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from heat and sources of ignition.[8]

-

Disposal: Dispose of any unused reagent and reaction waste according to institutional safety guidelines.

The dodecylbenzenesulfonamide byproduct is a stable solid and can be disposed of as standard chemical waste.

Conclusion: A Modern Tool for a Classic Transformation

Dodecylbenzenesulfonyl azide has emerged as a superior reagent for diazo transfer reactions, offering a balance of high efficiency and, most importantly, enhanced safety. Its mechanism of action, proceeding through a well-understood base-catalyzed pathway, allows for the reliable synthesis of a diverse array of diazo compounds. By understanding the core principles of its reactivity and adhering to safe handling practices, researchers can confidently employ DBSA as a key tool in their synthetic endeavors, driving innovation in drug discovery and materials science.

References

-

Regitz Diazo Transfer. (2018-01-11). Chem-Station Int. Ed. Retrieved January 21, 2026, from [Link]

-

Stevens, M. Y., Sawant, R. T., & Odell, L. R. (2014). Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. The Journal of Organic Chemistry, 79(11), 4826–4831. [Link]

-

Hazen, G. G., Weinstock, L. M., Connell, R. D., & Bollinger, F. W. (1981). 4-DODECYLBENZENESULFONYL AZIDES. Organic Syntheses, 60, 106. [Link]

-

Pandiakumar, A. K., Siddhartha, P., & Ashoka, G. (2014). Mechanistic studies on the diazo transfer reaction. Tetrahedron Letters, 55(17), 2917–2920. [Link]

-

Faialaga, N. H., & Danheiser, R. L. (2022). Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one. Organic Syntheses, 99, 234–250. [Link]

-

Muthyala, M. K., Choudhary, S., & Kumar, A. (2011). Synthesis of Ionic Liquid-Supported Sulfonyl Azide and Its Application in Diazotransfer Reaction. The Journal of Organic Chemistry, 76(10), 3944–3948. [Link]

-

Kubicki, J., Luk, H. L., Zhang, Y., Vyas, S., Peng, H. L., Hadad, C. M., & Platz, M. S. (2012). Direct observation of a sulfonyl azide excited state and its decay processes by ultrafast time-resolved IR spectroscopy. Journal of the American Chemical Society, 134(16), 7036–7044. [Link]

-

Green, S. P., Payne, A. D., Wheelhouse, K. M., Hallett, J. P., Miller, P. W., & Bull, J. A. (2019). Diazo-Transfer Reagent 2-Azido-4,6-dimethoxy-1,3,5-triazine Displays Highly Exothermic Decomposition Comparable to Tosyl Azide. Organic Process Research & Development, 23(10), 2210–2216. [Link]

-

4-Dodecylbenzenesulfonyl azide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Fox, J. M., & Raines, R. T. (2018). Diazo Compounds: Versatile Tools for Chemical Biology. Biochemistry, 57(2), 164–174. [Link]

- Gwak, S., Lee, J. H., Kwon, H. J., et al. (2019). A Study on the Diazo-Transfer Reaction Using o-Nitrobenzenesulfonyl Azide. Bulletin of the Korean Chemical Society, 40(8), 755-758.

-

Faialaga, N. H., & Danheiser, R. L. (2022). Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one. Organic Syntheses, 99, 234-250. [Link]

-

Goddard-Borger, E. D., & Stick, R. V. (2007). Azide synthesis by diazotransfer. Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

orthocresol. (2017). Sulfonyl azides: diazo or azide transfer? Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]

-

Preparation of dBSA. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Green, G. M., Peet, N. P., & Metz, W. A. (2001). Polystyrene-Supported Benzenesulfonyl Azide: A Diazo Transfer Reagent That Is Both Efficient and Safe. The Journal of Organic Chemistry, 66(7), 2509–2511. [Link]

-

Corcoran, B., Dowling, M., & Moody, T. S. (2020). Improved Diazo-Transfer Reaction for DNA-Encoded Chemistry and Its Potential Application for Macrocyclic DEL-Libraries. Molecules, 25(21), 5122. [Link]

Sources

- 1. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. sci-hub.box [sci-hub.box]

- 4. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. guidechem.com [guidechem.com]

- 8. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of Dodecylbenzenesulfonyl Azide

Introduction

Dodecylbenzenesulfonyl azide (DBSA) is a versatile organic reagent with significant applications in synthetic chemistry, particularly as a diazo-transfer agent.[1] Its long alkyl chain imparts solubility in less polar organic solvents, making it a valuable alternative to other sulfonyl azides like p-toluenesulfonyl azide (tosyl azide). For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for dodecylbenzenesulfonyl azide, grounded in established scientific principles and supported by comparative analysis with analogous compounds.

Molecular Structure and Isomeric Considerations

It is important to note that commercial dodecylbenzenesulfonyl azide is often synthesized from a mixture of isomers of dodecylbenzenesulfonic acid.[2] This results in a product that is a mixture of isomers, primarily with the dodecyl group at the para position of the benzene ring, but potentially with other isomers present. For the purpose of this guide, we will focus on the spectroscopic data for the predominant isomer, 4-dodecylbenzenesulfonyl azide.

Caption: Molecular structure of 4-dodecylbenzenesulfonyl azide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of 4-dodecylbenzenesulfonyl azide is expected to show distinct signals for the aromatic protons and the aliphatic protons of the dodecyl chain.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic Protons (ortho to -SO₂N₃) | ~ 7.8 - 8.0 | Doublet | 2H | Deshielded by the electron-withdrawing sulfonyl azide group. |

| Aromatic Protons (ortho to -C₁₂H₂₅) | ~ 7.3 - 7.5 | Doublet | 2H | Shielded relative to the other aromatic protons. |

| Methylene (-CH₂-Ar) | ~ 2.6 - 2.8 | Triplet | 2H | Benzylic protons, deshielded by the aromatic ring. |

| Methylene (-CH₂-)n | ~ 1.2 - 1.6 | Multiplet | 20H | Overlapping signals of the methylene groups in the alkyl chain. |

| Terminal Methyl (-CH₃) | ~ 0.8 - 0.9 | Triplet | 3H | Characteristic chemical shift for a terminal methyl group in an alkyl chain. |

Expert Insight: The clear separation of the aromatic signals into two doublets is characteristic of a para-substituted benzene ring. The integration values are crucial for confirming the number of protons in each environment.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale |

| Aromatic Carbon (ipso-, attached to -SO₂N₃) | ~ 140 - 145 | Deshielded by the sulfonyl group. |

| Aromatic Carbon (ipso-, attached to -C₁₂H₂₅) | ~ 148 - 152 | Deshielded due to alkyl substitution. |

| Aromatic Carbons (ortho to -SO₂N₃) | ~ 128 - 130 | Electron-withdrawing effect of the sulfonyl azide group. |

| Aromatic Carbons (ortho to -C₁₂H₂₅) | ~ 126 - 128 | Shielded by the electron-donating alkyl group. |

| Methylene (-CH₂-Ar) | ~ 35 - 40 | Benzylic carbon. |

| Methylene (-CH₂-)n | ~ 22 - 32 | Characteristic range for aliphatic methylene carbons. |

| Terminal Methyl (-CH₃) | ~ 14 | Characteristic chemical shift for a terminal methyl carbon. |

Trustworthiness Check: These predicted chemical shifts are based on established principles of NMR spectroscopy and comparison with the known spectrum of p-toluenesulfonyl azide.[3] Experimental values may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the azide functional group.

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| Azide (-N₃) | 2100 - 2170 | Strong, Sharp | Asymmetric stretch (νas) |

| Sulfonyl (S=O) | 1340 - 1380 and 1150 - 1190 | Strong | Asymmetric and symmetric stretch |

| Aromatic C=C | 1450 - 1600 | Medium to Weak | Ring stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Strong | Stretching |

Expert Insight: The most prominent and diagnostic peak in the IR spectrum of dodecylbenzenesulfonyl azide will be the strong, sharp absorption band for the asymmetric azide stretch.[4] This peak is often used to monitor the progress of reactions involving the azide group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Ion | Expected m/z | Notes |

| [M]⁺ (Molecular Ion) | 351.20 | Based on the monoisotopic mass of C₁₈H₂₉N₃O₂S.[5] |

| [M - N₂]⁺ | 323.20 | Loss of a neutral nitrogen molecule is a common fragmentation pathway for azides. |

| [C₁₂H₂₅-C₆H₄-SO₂]⁺ | 297.18 | Fragmentation of the sulfonyl azide bond. |

| [C₁₂H₂₅-C₆H₄]⁺ | 233.23 | Loss of the sulfonyl azide group. |

Authoritative Grounding: The exact mass of 4-dodecylbenzenesulfonyl azide is calculated to be 351.19804835 Da.[5] High-resolution mass spectrometry (HRMS) should be able to confirm this mass with high accuracy.

Experimental Protocols

Synthesis of 4-Dodecylbenzenesulfonyl Azide

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Safety Precaution: Dodecylbenzenesulfonyl azide is a potentially explosive compound and should be handled with appropriate safety measures, including the use of a blast shield and personal protective equipment.

-

Preparation of 4-Dodecylbenzenesulfonyl Chloride: In a well-ventilated fume hood, to a stirred mixture of dodecylbenzenesulfonic acid (1.0 equiv) and a catalytic amount of N,N-dimethylformamide (DMF) in a suitable solvent such as hexane, add thionyl chloride (1.2 equiv) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The excess thionyl chloride and DMF complex are carefully removed by separation. The organic layer is washed with a 5% sodium bicarbonate solution and then dried over anhydrous sodium sulfate.

-

Azidation: The hexane solution of 4-dodecylbenzenesulfonyl chloride is then treated with an aqueous solution of sodium azide (1.1 equiv) in the presence of a phase-transfer catalyst (e.g., a quaternary ammonium salt).

-

The two-phase mixture is stirred vigorously at room temperature for several hours.

-

The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is carefully removed under reduced pressure to yield 4-dodecylbenzenesulfonyl azide as an oil.

Sources

- 1. Dodecylbenzenesulfonyl azide | 79791-38-1 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. p-Toluenesulfonyl azide | C7H7N3O2S | CID 13661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. 4-Dodecylbenzenesulfonyl azide | C18H29N3O2S | CID 10915143 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Dodecylbenzenesulfonyl Azide in Modern Organic Synthesis

Executive Summary

Dodecylbenzenesulfonyl azide (DBSA) has emerged as a important reagent in organic synthesis, primarily valued for its role in diazo transfer reactions. Its key advantage lies in a significantly improved safety profile compared to traditional, more hazardous reagents like p-toluenesulfonyl azide (tosyl azide, TsN₃). The presence of a long dodecyl chain increases its molecular weight and thermal stability, rendering it less shock-sensitive and explosive.[1][2] This guide provides an in-depth analysis of DBSA, covering its synthesis, mechanistic action, diverse applications, and critical safety protocols, designed for researchers and professionals in chemical and pharmaceutical development.

Introduction: The Imperative for Safer Diazo Transfer Reagents

The synthesis of α-diazo carbonyl compounds is a cornerstone of synthetic chemistry, unlocking pathways to a multitude of valuable transformations, including cycloadditions, X-H insertions, and Wolff rearrangements. Historically, reagents like tosyl azide (TsN₃) and methanesulfonyl azide (MsN₃) have been the workhorses for diazo transfer.[3][4] However, their utility is marred by significant safety concerns; TsN₃, for instance, exhibits the shock sensitivity of tetryl and the explosive power of TNT.[1] Several explosions during its preparation and use have been reported, restricting its application in large-scale industrial settings.[1]

This critical safety gap led to the development of alternative reagents. While polymer-supported azides offer enhanced safety, they often suffer from high costs and poor atom economy.[2][5] Dodecylbenzenesulfonyl azide (DBSA) was introduced as a practical, safer liquid alternative. It provides the reactivity required for efficient diazo transfer while mitigating the extreme hazards associated with its low-molecular-weight counterparts, establishing a more favorable balance between utility and safety.[1][6]

Synthesis and Physicochemical Properties

DBSA is a pale yellow to brown liquid that is readily soluble in many common organic solvents but poorly soluble in water.[7] Its synthesis is a straightforward, two-step process starting from commercially available dodecylbenzenesulfonic acid.[1][7] The use of phase-transfer catalysis in the second step is a key process innovation, allowing for a simple and effective conversion that avoids difficult solvent changes and facilitates the isolation of DBSA in a hexane solution, ready for use.[1]

Detailed Synthesis Protocol

The synthesis involves the conversion of dodecylbenzenesulfonic acid to the corresponding sulfonyl chloride, which is then reacted with sodium azide.

Step 1: Preparation of 4-Dodecylbenzenesulfonyl Chloride

-

A flask is charged with dodecylbenzenesulfonic acid, dimethylformamide (DMF), and hexane.

-

The mixture is heated to 70°C, and thionyl chloride is added dropwise to maintain a controlled reflux.

-

After the addition, the solution is heated for an additional 2 hours.

-

Upon cooling, the reaction mixture is worked up by separating the lower layer and washing the upper hexane layer with aqueous sodium bicarbonate.[1] The resulting hexane solution of the sulfonyl chloride is typically used directly in the next step.[1]

Step 2: Preparation of 4-Dodecylbenzenesulfonyl Azide

-

The hexane solution of 4-dodecylbenzenesulfonyl chloride is charged into a flask.

-

An aqueous solution of sodium azide (NaN₃) and a phase-transfer catalyst (e.g., Aliquat 336) are added.[1]

-

The biphasic mixture is stirred vigorously at room temperature (25°C) for approximately 4 hours until the reaction is complete (monitored by TLC).[1]

-

The aqueous layer is removed, and the organic layer is washed with sodium bicarbonate solution and dried over anhydrous sodium sulfate.[1]

-

The resulting hexane solution of DBSA can be standardized and used directly for most applications.[1]

Core Application: The Diazo Transfer Reaction

The primary utility of DBSA is as a diazo transfer reagent for converting active methylene compounds into their corresponding diazo derivatives. This reaction is fundamental for preparing precursors for a wide range of synthetic transformations.

Mechanism of Action

The reaction proceeds via a well-established diazo transfer mechanism.[8][9]

-

Deprotonation: A base is used to deprotonate the active methylene compound, generating a nucleophilic enolate or carbanion.

-

Nucleophilic Attack: The carbanion attacks the terminal nitrogen atom of the azide group of DBSA.

-

Intermediate Formation: This attack forms a transient triazene intermediate.

-

Collapse and Product Formation: The intermediate collapses, eliminating the sulfonamide anion and transferring the diazo group (=N₂) to the carbon, yielding the final α-diazo compound and dodecylbenzenesulfonamide as a byproduct.

General Experimental Protocol for Diazo Transfer

-

Setup: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve the active methylene substrate in a suitable aprotic solvent (e.g., acetonitrile, THF).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Base Addition: Add a non-nucleophilic base (e.g., DBU, Et₃N) dropwise to the stirred solution.

-

DBSA Addition: Slowly add a solution of DBSA (typically 1.0-1.2 equivalents) in the same solvent.

-

Reaction: Allow the reaction to stir at 0°C and then warm to room temperature, monitoring progress by TLC.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Advanced Applications in Organic Synthesis

Beyond simple diazo transfer, DBSA is a key reagent in more complex synthetic strategies, particularly in the construction of nitrogen-containing heterocycles and in specialized diazo transfer methodologies.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products.[10][11][12] The diazo compounds generated using DBSA are versatile precursors for these structures. For instance, α-diazo ketones can undergo intramolecular C-H insertion reactions to form fused ring systems or participate in [3+2] cycloaddition reactions with alkynes to yield pyrazoles, a common motif in medicinal chemistry.

Detrifluoroacetylative Diazo Transfer

A powerful variant is the detrifluoroacetylative diazo transfer, which is particularly useful for less acidic substrates like simple ketones or esters.[3] In this method, the substrate is first activated by trifluoroacetylation to increase the acidity of the α-proton. Subsequent treatment with a base and DBSA effects a smooth diazo transfer with the concomitant loss of the trifluoroacetyl group.[3] This strategy broadens the scope of diazo transfer to a wider range of carbonyl compounds.[3]

Safety Profile and Handling

The defining feature of DBSA is its superior safety profile compared to other sulfonyl azides. This is not just a qualitative claim but is supported by quantitative thermal analysis and impact sensitivity data.

Quantitative Hazard Assessment

The safety of an azide reagent is primarily judged by its shock sensitivity and its thermal stability (enthalpy of decomposition, ΔHd).

| Reagent | Shock Sensitivity (kg·cm) | Heat of Decomposition (cal/g) | Explosiveness | Reference(s) |

| Dodecylbenzenesulfonyl Azide (DBSA) | >150 (No shock sensitivity) | 24% of TNT's heat | Low | [1] |

| p-Toluenesulfonyl Azide (TsN₃) | 50 | Comparable to TNT | High | [1][6] |

| p-Acetamidobenzenesulfonyl Azide (p-ABSA) | Less shock sensitive than TsN₃ | N/A | Moderate | [2][6] |

Table 1: Comparative safety data for common diazo transfer reagents.

As shown, DBSA exhibits no shock sensitivity at the highest tested level and possesses only a fraction of the heat of decomposition of TsN₃, making it a significantly safer reagent to handle and store.[1]

Safe Handling Protocol

Despite its enhanced safety, DBSA is still an azide and must be handled with appropriate caution.[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Ventilation: Conduct all operations in a well-ventilated chemical fume hood.

-

Blast Shield: For reactions involving quantities greater than a few grams, the use of a blast shield is strongly recommended.

-

Avoid Heat and Friction: Do not heat DBSA unnecessarily. Avoid using ground glass joints or magnetic stir bars with sharp edges that could cause friction.

-

Incompatible Materials: Avoid contact with strong acids, strong bases, and heavy metals, which can form dangerously unstable metal azides.

-

Storage: Store in a cool, dark, well-ventilated area away from incompatible materials.

Conclusion: Field-Proven Insights and Future Outlook

Dodecylbenzenesulfonyl azide represents a significant advancement in the field of diazo transfer chemistry. It successfully addresses the critical safety limitations of its predecessors without substantially compromising reactivity. Its ease of preparation using phase-transfer catalysis and its utility in a broad range of applications, from the synthesis of simple diazo compounds to complex heterocyclic scaffolds, have solidified its place as a valuable tool for organic chemists. For drug development professionals, the enhanced safety profile of DBSA makes it particularly suitable for scale-up operations where process safety is paramount. Future developments may focus on expanding its applications in continuous flow chemistry, which could further enhance the safety and efficiency of diazo transfer processes.

References

-

Hazen, G. G., Weinstock, L. M., Connell, R., & Bollinger, F. W. (1988). 4-DODECYLBENZENESULFONYL AZIDE. Organic Syntheses, 66, 159. DOI: 10.15227/orgsyn.066.0159. [Link]

-

Moorhouse, S. J., et al. (2020). Diazo-Transfer Reagent 2-Azido-4,6-dimethoxy-1,3,5-triazine Displays Highly Exothermic Decomposition Comparable to Tosyl Azide. Organic Process Research & Development, 24(9), 1878–1882. [Link]

-

Organic Chemistry Portal. (n.d.). Azide synthesis by diazotransfer. Retrieved from [Link]

-

Danheiser, R. L., et al. (2022). Detrifluoroacetylative Diazo Transfer: An Update. Organic Syntheses, 99, 234-250. [Link]

-

Green, G. M., Peet, N. P., & Metz, W. A. (2001). Polystyrene-Supported Benzenesulfonyl Azide: A Diazo Transfer Reagent That Is Both Efficient and Safe. The Journal of Organic Chemistry, 66(7), 2509–2511. [Link]

-

Hajishaaban, R., et al. (2016). Direct synthesis of sulfonyl azides from sulfonic acids. Tetrahedron Letters, 57(31), 3491-3494. [Link]

-

Raushel, J., Pitram, S. M., & Fokin, V. V. (2008). Efficient Synthesis of Sulfonyl Azides from Sulfonamides. Organic Letters, 10(15), 3385–3388. [Link]

-

Stevens, M. Y., Sawant, R. T., & Odell, L. R. (2014). Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. The Journal of Organic Chemistry, 79(11), 4826–4831. [Link]

-

Semantic Scholar. (n.d.). Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Sulfonyl azides: diazo or azide transfer? Retrieved from [Link]

-

Browne, D. L. (2016). Taming tosyl azide: the development of a scalable continuous diazo transfer process. Reaction Chemistry & Engineering, 1(2), 133-137. [Link]

-

PubMed. (2023). Study of nitrogen heterocycles as DNA/HSA binder, topoisomerase inhibitors and toxicological safety. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

-

Potter, G. T., et al. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry, 81(7), 3023–3027. [Link]

-

Das, P., & Chowdhury, S. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 10(52), 31235–31250. [Link]

-

MDPI. (n.d.). Sulfur-Nitrogen Heterocycles. Retrieved from [Link]

-

Baran Lab. (2021). 2021 Heterocyclic Chemistry - Lecture 1. YouTube. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scispace.com [scispace.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Polystyrene-Supported Benzenesulfonyl Azide: A Diazo Transfer Reagent That Is Both Efficient and Safe [organic-chemistry.org]

- 6. DSpace [cora.ucc.ie]

- 7. Page loading... [wap.guidechem.com]

- 8. Azide synthesis by diazotransfer [organic-chemistry.org]

- 9. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Study of nitrogen heterocycles as DNA/HSA binder, topoisomerase inhibitors and toxicological safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Heterocycle synthesis [organic-chemistry.org]

- 12. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

Dodecylbenzenesulfonyl Azide: A Versatile and Safety-Conscious Reagent in Modern Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecylbenzenesulfonyl azide (DBSA) has emerged as a reagent of significant interest in contemporary organic synthesis. While structurally similar to other arylsulfonyl azides, its unique physical properties, conferred by the long alkyl chain, render it a safer and often more practical alternative to classical reagents like p-toluenesulfonyl azide (TsN₃). This guide provides an in-depth analysis of DBSA, moving beyond simple procedural descriptions to offer field-proven insights into its synthesis, handling, and multifaceted applications. We will explore its primary role as a diazo transfer agent and delve into its utility as a potent nitrene precursor for advanced C-N bond-forming reactions, including C-H amination and olefin aziridination. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure both safety and success in the laboratory.

The Genesis of a Safer Reagent: Understanding DBSA

Dodecylbenzenesulfonyl azide is a viscous, light yellow to brown liquid that is soluble in most common organic solvents.[1][2] Its development was driven by a critical need within the scientific community for safer alternatives to highly energetic and potentially explosive reagents. The primary motivation was to replace p-toluenesulfonyl azide (TsN₃), a workhorse in diazo transfer chemistry that is notoriously hazardous.

1.1. A Comparative Safety Profile: DBSA vs. Tosyl Azide

The inherent risks associated with sulfonyl azides cannot be overstated. However, the choice of substituent on the aromatic ring dramatically influences the compound's stability. The long dodecyl chain in DBSA is the key to its enhanced safety.

-

Shock Sensitivity: TsN₃ has the shock sensitivity of tetryl (a military explosive) and the explosive power of TNT.[3] In stark contrast, the mixture of 4-dodecylbenzenesulfonyl azides exhibits no shock sensitivity at the highest tested levels (150 kg cm).[3]

-

Thermal Stability: DBSA possesses a significantly lower heat of decomposition, approximately 24% of that measured for TsN₃, making it far less prone to violent thermal runaway.[3]

-

Physical State: DBSA is an oily liquid, which generally poses a lower risk of detonation from friction or impact compared to crystalline solids like TsN₃.[2]

This superior safety profile is the primary reason why DBSA is the recommended reagent, particularly for large-scale diazo transfer reactions.[4]

Synthesis and Safe Handling of Dodecylbenzenesulfonyl Azide

Trustworthiness in chemical protocols begins with a reliable synthesis and a rigorous understanding of safe handling procedures. The preparation of DBSA is straightforward, and adherence to safety guidelines is non-negotiable.

2.1. A Robust Synthetic Protocol via Phase-Transfer Catalysis

A modern, efficient, and simple method for synthesizing DBSA utilizes phase-transfer catalysis, which avoids cumbersome solvent changes and allows for the isolation of a DBSA solution ready for use.[3]

Experimental Protocol: Synthesis of DBSA

-

Step 1: Formation of Dodecylbenzenesulfonyl Chloride

-

To a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser, add a solution of dodecylbenzenesulfonic acids (1.0 eq), dimethylformamide (DMF, catalytic), and hexane.

-

Heat the mixture to 70°C.

-

Slowly add thionyl chloride (1.65 eq) via the addition funnel at a rate that maintains a controlled reflux. The addition typically takes about 1 hour.

-

After the addition is complete, continue heating at 70°C for an additional 2 hours.

-

Cool the mixture and transfer it to a separatory funnel. Remove the lower layer.

-

Wash the remaining hexane layer with an aqueous 5% sodium bicarbonate solution.

-

Causality Insight: The DMF acts as a catalyst for the formation of the sulfonyl chloride from the sulfonic acid and thionyl chloride. The bicarbonate wash is crucial to neutralize any remaining acidic components, such as excess thionyl chloride or HCl produced during the reaction.

-

-

Step 2: Azide Formation using Phase-Transfer Catalysis

-

Transfer the hexane solution of the sulfonyl chloride from Step 1 into a three-necked flask equipped with a mechanical stirrer.

-

Add a solution of sodium azide (NaN₃, ~1.0 eq relative to the sulfonyl chloride) in water.

-

Add a phase-transfer catalyst such as Aliquat 336 (trialkylmethylammonium chloride, ~3-4 mol%).

-

Stir the biphasic mixture vigorously at room temperature (~25°C) for approximately 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the aqueous layer. The resulting hexane solution contains DBSA and can often be used directly in subsequent reactions.[3]

-

Causality Insight: The phase-transfer catalyst is essential. The quaternary ammonium salt transports the azide anion (N₃⁻) from the aqueous phase into the organic (hexane) phase, where it can react with the dodecylbenzenesulfonyl chloride. This overcomes the mutual insolubility of the reactants, enabling the reaction to proceed efficiently under mild conditions.

-

Visualization: DBSA Synthesis Workflow

Caption: Workflow for the two-step synthesis of DBSA.

2.2. Mandatory Safety and Handling Procedures

Working with any azide demands respect and caution. While DBSA is safer than many alternatives, it is not benign. The following practices are mandatory.[5][6]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7]

-

Work Area: Conduct all manipulations in a well-ventilated chemical fume hood.[2] For reactions with a potential for energetic decomposition, use a blast shield.[8]

-

Incompatible Materials:

-

Acids: Never mix azides with acids. This can generate hydrazoic acid (HN₃), which is highly toxic and explosive.[5]

-

Metals: Avoid contact with metals, especially heavy metals, as this can form highly unstable and shock-sensitive metal azides. Use plastic or glass spatulas and avoid ground-glass joints where friction could initiate decomposition.[6]

-

Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform as reaction media with azides.[5]

-

-

Disposal: All azide-containing waste must be treated as hazardous and disposed of through a certified chemical waste program. Quench any unreacted azide carefully before disposal, following institutional guidelines.[5][7]

The Core Application: DBSA in Diazo Transfer Reactions

The most widespread application of DBSA is as a diazo transfer reagent. This reaction installs a diazo group (=N₂) onto a substrate, typically at a position flanked by two electron-withdrawing groups (an active methylene position). The resulting α-diazocarbonyl compounds are exceptionally versatile synthetic intermediates.[9][10]

3.1. The Mechanism of Diazo Transfer

The reaction proceeds via a base-mediated pathway. The base deprotonates the active methylene compound to form an enolate, which then acts as a nucleophile, attacking the terminal nitrogen of the azide. A subsequent cyclization and fragmentation cascade releases the diazo product and dodecylbenzenesulfonamide.

Visualization: Diazo Transfer Mechanism

Caption: Generalized mechanism of diazo transfer to an active methylene compound.

3.2. Protocol: Synthesis of an α-Diazoketone

This protocol details a detrifluoroacetylative diazo transfer, a powerful method for converting ketones into α-diazoketones.[9]

-

In a flame-dried flask under a nitrogen atmosphere, dissolve the ketone substrate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add lithium hexamethyldisilazide (LiHMDS, 1.1 eq) dropwise to form the lithium enolate.

-

Acylate the enolate by adding 2,2,2-trifluoroethyl trifluoroacetate (TFETFA, 1.2 eq).

-

Allow the reaction to stir at -78°C. The resulting α-trifluoroacetyl ketone intermediate is used directly.

-

In a separate flask, dissolve the crude α-trifluoroacetyl ketone in acetonitrile. Add water (1.0 eq) and a suitable base like triethylamine (1.5 eq).

-

Add DBSA (1.1 - 1.2 eq) to the solution and stir at room temperature until the reaction is complete (monitor by TLC).

-

Upon completion, perform an aqueous workup. The dodecylbenzenesulfonamide byproduct is often easily separated from the desired diazoketone product due to its different solubility properties.[9] Purify the product via silica gel chromatography.

3.3. Performance and Substrate Scope

DBSA is effective for the diazotization of a wide range of activated methylene compounds. The long dodecyl chain of the sulfonamide byproduct significantly enhances its solubility in nonpolar solvents, facilitating purification by extraction or chromatography.

| Substrate Class | Typical Base | Typical Yield Range | Reference |

| β-Ketoesters | DBU, Et₃N | 85-95% | [11] |

| Malonate Esters | DBU, K₂CO₃ | 80-98% | [11] |

| β-Diketones | Et₃N | 75-90% | [9] |

| β-Ketosulfones | Et₃N, DBU | 80-92% | [11] |

DBSA as a Nitrene Precursor: C–H Amination & Aziridination

Upon thermal or transition-metal activation, sulfonyl azides can extrude N₂ gas to generate highly reactive sulfonylnitrene intermediates.[12] In the presence of a transition metal catalyst (e.g., Rh, Co, Ir), a metallonitrene is formed, which allows for controlled and selective C-N bond formation.[12][13]

4.1. Transition Metal-Catalyzed C–H Amination

Directly converting a C-H bond into a C-N bond is a powerful strategy in synthesis. DBSA can serve as the nitrogen source in these transformations, which are particularly effective for intramolecular reactions to form heterocyclic structures.[12][14]

Visualization: Catalytic C-H Amination Cycle

Caption: Generalized catalytic cycle for metal-mediated C-H amination.

4.2. Aziridination of Alkenes

The metallonitrene generated from DBSA can also react with carbon-carbon double bonds to form aziridines.[15] These strained three-membered rings are valuable building blocks, readily undergoing ring-opening reactions to provide access to a wide range of functionalized amines.[16][17][18]

Protocol: Cobalt-Catalyzed Intramolecular Aziridination

This protocol is adapted from methodologies developed for intramolecular radical aziridination of allylic sulfamoyl azides.[18]

-

Prepare the allylic sulfamoyl azide substrate derived from DBSA.

-

In a glovebox, charge a vial with a cobalt(II) porphyrin catalyst (e.g., [Co(P1)], 0.5-1 mol%).

-

Add a solution of the allylic azide substrate (1.0 eq) in a suitable anhydrous solvent (e.g., toluene).

-

Seal the vial and stir the reaction at the designated temperature (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and concentrate it under reduced pressure.

-

Purify the resulting bicyclic aziridine by silica gel chromatography.

-

Causality Insight: The cobalt(II) porphyrin complex is a metalloradical catalyst. It activates the sulfonyl azide to generate a cobalt(III)-nitrene radical, which then undergoes a radical addition to the tethered alkene, followed by ring closure to stereospecifically form the aziridine product. This catalytic approach ensures the reaction proceeds under neutral, non-oxidative conditions.[18]

Conclusion

Dodecylbenzenesulfonyl azide is more than just another reagent; it represents a thoughtful evolution in chemical synthesis, prioritizing safety without compromising efficacy. Its primary application as a robust diazo transfer agent is well-established, offering a safer and more practical alternative to traditional sulfonyl azides. Furthermore, its role as a versatile nitrene precursor in advanced, metal-catalyzed C-H amination and aziridination reactions solidifies its position as a powerful tool for the construction of complex, nitrogen-containing molecules. For researchers, scientists, and drug development professionals, a thorough understanding of DBSA's properties, protocols, and the chemical principles governing its reactivity is essential for leveraging its full potential in the pursuit of scientific innovation.

References

-

Hazen, G. G., Bollinger, F. W., et al. (1998). 4-DODECYLBENZENESULFONYL AZIDES. Organic Syntheses, 75, 134. [Link]

-

Nikolaev, A. A., et al. (2018). Some reactions employing diazocarbonyl compounds. ResearchGate. [Link]

-

Rao, M. V. K., et al. (2023). Recent advances in metal directed C–H amidation/amination using sulfonyl azides and phosphoryl azides. Organic & Biomolecular Chemistry, 21(40), 8031-8053. [Link]

-

Titz, A., et al. (2010). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. PMC - NIH. [Link]

-

McCaw, P. G., et al. (2019). Diazo-Transfer Reagent 2-Azido-4,6-dimethoxy-1,3,5-triazine Displays Highly Exothermic Decomposition Comparable to Tosyl Azide. Organic Process Research & Development, 23(10), 2256-2260. [Link]

-

Dodecylbenzenesulfonyl Azide CAS: 79791-38-1. (n.d.). Jinan Tantu Chemicals Co., Ltd. [Link]

-

Browne, D. L. (2016). Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides. The Journal of Organic Chemistry, 81(11), 4647-4655. [Link]

-

Synthesis of sulfonyl azides. (n.d.). Organic Chemistry Portal. [Link]

-

Wu, J., et al. (2014). Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1146-1151. [Link]

-

Safe Handling of Azides. (2013). University of Pittsburgh, Environmental Health and Safety. [Link]

-

Handling Azide Compounds Safety Standard Operating Procedure (SOP). (2018). Case Western Reserve University. [Link]

-

Azide synthesis by diazotransfer. (n.d.). Organic Chemistry Portal. [Link]

-

4-Dodecylbenzenesulfonyl azide. (n.d.). PubChem. [Link]

-